molecular formula C15H12BrNO2S2 B2960762 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide CAS No. 2034257-00-4

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide

Cat. No.: B2960762
CAS No.: 2034257-00-4
M. Wt: 382.29
InChI Key: GPZNBRBAZDJTLY-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide is a synthetic carboxamide derivative featuring a benzothiophene core linked via a hydroxyethyl chain to a 4-bromothiophene-2-carboxamide group. The bromine atom at the 4-position of the thiophene ring introduces electronic and steric effects that may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S2/c16-9-5-14(20-7-9)15(19)17-6-12(18)11-8-21-13-4-2-1-3-10(11)13/h1-5,7-8,12,18H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZNBRBAZDJTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzothiophene and thiophene compounds .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notes
Target Compound: N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide C₁₆H₁₃BrN₂O₂S₂ 409.32 g/mol 4-Bromothiophene, benzothiophene, hydroxyethyl linker Bromine enhances electrophilicity
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) C₁₉H₁₉BrN₄O₂S 455.35 g/mol Diethylamino phenyl, methylisoxazole Increased bulk may hinder membrane permeability
N-[4-[(2-Bromobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide C₂₀H₁₅BrN₄O₂S₂ 534.40 g/mol Thiourea linker, 2-bromobenzoyl group Thiourea enhances hydrogen bonding
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide C₁₅H₁₄N₂O₃S 302.36 g/mol 5-Methyloxazole replaces bromothiophene Reduced steric hindrance; lower molecular weight

Substituent Effects and Functional Implications

  • Bromine vs. Methyl Groups : The bromine atom in the target compound increases molecular weight and polarizability compared to the methyl-substituted oxazole in . Bromine’s electron-withdrawing nature may enhance binding to electron-rich biological targets, whereas methyl groups improve lipophilicity.
  • In contrast, the thiourea linker in introduces additional hydrogen-bonding capacity but may reduce metabolic stability.

Hypothetical Activity and Stability

  • Metabolic Stability: Brominated thiophenes (target compound, ) are likely more resistant to oxidative metabolism compared to non-halogenated analogues but may face challenges with dehalogenation pathways.

Biological Activity

Chemical Structure and Properties

The molecular formula for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide is C15H14BrNOS2 . The compound features a benzothiophene moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, compounds containing benzothiophene structures have shown moderate to significant activity against various bacterial strains, including:

  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Fungal strains : Candida albicans, Aspergillus flavus

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using the brine shrimp lethality test, which is a standard method for assessing the cytotoxic potential of compounds. Preliminary results suggest that the compound may exhibit cytotoxic effects, although detailed studies are necessary to quantify this activity.

The mechanism of action for compounds like this compound often involves interaction with cellular targets such as DNA or specific enzymes. Research indicates that similar compounds can intercalate into DNA or inhibit key enzymes involved in bacterial metabolism.

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of a series of thiophene derivatives against multiple bacterial strains using the agar-well diffusion method. The results indicated that several derivatives showed promising antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
Compound A20E. coli
Compound B30S. aureus
Compound C10P. aeruginosa

Study 2: Cytotoxicity and Mechanism Studies

Another investigation focused on the cytotoxic effects of benzothiophene derivatives on MCF-7 breast cancer cell lines. The study employed MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

CompoundIC50 (µM)Apoptosis Induction (%)
Compound D1545
Compound E2530

Results indicated that certain compounds significantly induced apoptosis in cancer cells, suggesting potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide, and how can reaction efficiency be monitored?

  • Methodological Answer : A stepwise approach is recommended, involving coupling reactions between functionalized benzothiophene and bromothiophene precursors. Evidence from analogous syntheses highlights the use of controlled copolymerization techniques, where stoichiometric ratios of monomers (e.g., CMDA and DMDAAC) are optimized to ensure high yield . Reaction efficiency can be monitored via inline spectroscopic techniques (e.g., FTIR or HPLC) to track intermediate formation. Flow chemistry systems, such as those integrating Design of Experiments (DoE), enable real-time parameter adjustments (e.g., temperature, residence time) to maximize efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction is essential for resolving stereochemistry and confirming bond angles/distances, as demonstrated in studies of bromophenyl derivatives .
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) validates proton environments and coupling patterns, particularly for distinguishing regioisomers.
  • Mass spectrometry (HRMS) ensures molecular weight accuracy, while FTIR confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Perform systematic solubility screens in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy to quantify saturation points.
  • Stability : Accelerated stability studies under thermal stress (e.g., 40–60°C) and humidity (75% RH) via HPLC monitoring can identify degradation products. Differential Scanning Calorimetry (DSC) assesses thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity for this compound?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can model non-linear relationships between variables, as shown in flow-chemistry optimizations of diazomethane syntheses . Response Surface Methodology (RSM) identifies optimal conditions (e.g., 0.1 equiv. catalyst, 60°C, 2 h residence time) while minimizing byproducts.

Q. How should discrepancies between theoretical (computational) and experimental spectroscopic data be addressed?

  • Methodological Answer :
  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) with experimental data to identify conformational mismatches. Adjust computational models to account for solvent effects or crystal packing forces observed in X-ray structures .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) that may cause signal splitting discrepancies .

Q. What methods ensure high purity of the compound for in vitro studies, and how are impurities characterized?

  • Methodological Answer :
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove hydrophilic/hydrophobic impurities, guided by purity assays via HPLC (>98% purity threshold) .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated or oxidized derivatives). Compare retention times and fragmentation patterns with synthetic standards .

Key Considerations for Contradictory Data

  • Stereochemical Ambiguities : Resolve via NOESY NMR or comparative X-ray studies of analogous compounds .
  • Reaction Byproducts : Use preparative TLC or column chromatography to isolate and structurally characterize impurities .

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